molecular formula C11H12N2O2 B11809746 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid

3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid

Cat. No.: B11809746
M. Wt: 204.22 g/mol
InChI Key: DFACSLIBTCKWEK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally named 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid under IUPAC nomenclature rules. This designation reflects three key structural components:

  • A pyrazole ring (1H-pyrazol-4-yl) serving as the core heterocycle.
  • A cyclopentyl group attached to the pyrazole’s N1 position.
  • A propiolic acid (-C≡C-COOH) substituent at the C4 position of the pyrazole.

The molecular formula is C₁₁H₁₂N₂O₂ , corresponding to a molecular weight of 204.22 g/mol . Table 1 summarizes critical molecular parameters.

Table 1: Molecular Formula and Weight

Parameter Value
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight (g/mol) 204.22
Degree of Unsaturation 7 (4 rings + 3 π bonds)

The degree of unsaturation arises from the aromatic pyrazole ring (2 π bonds), the alkyne group in propiolic acid (1 π bond), and the cyclopentane ring (1 ring).

Two-Dimensional Structural Representation and Bonding Patterns

The 2D structure (Figure 1) is defined by the SMILES string C1CCC(C1)N2C=C(C=N2)C#CC(=O)O , which encodes:

  • Cyclopentane : A five-membered saturated carbocycle (C1CCC(C1)).
  • Pyrazole : A diazole ring (N2C=C(C=N2)) with sp²-hybridized nitrogen atoms.
  • Propiolic acid : A linear alkyne (-C≡C-) terminated by a carboxylic acid group (-COOH).

Key bonding features :

  • Pyrazole Aromaticity : The six π-electrons delocalized across N1-C2-C3-N4-C5 create aromatic stability.
  • Alkyne Geometry : The sp-hybridized carbons in the propiolic acid moiety enforce a linear geometry (bond angle ≈ 180°).
  • Hydrogen Bonding : The carboxylic acid group acts as both a donor (-OH) and acceptor (carbonyl oxygen), enabling intermolecular interactions.

Three-Dimensional Conformational Analysis

The 3D conformation (Figure 2) is influenced by steric and electronic factors:

  • Cyclopentyl Orientation : The cyclopentyl group adopts a pseudo-equatorial position relative to the pyrazole plane to minimize steric clash with the propiolic acid chain.
  • Pyrazole-Propiolic Acid Dihedral Angle : The alkyne linker forces near-perpendicular alignment between the pyrazole and carboxylic acid planes (dihedral ≈ 85–95°).
  • Intramolecular Interactions : Weak C-H···O hydrogen bonds between cyclopentyl hydrogens and the carbonyl oxygen stabilize the folded conformation.

Table 2: Key Geometric Parameters

Parameter Value
C≡C Bond Length 1.20 Å
N-N Bond Length (Pyrazole) 1.35 Å
Cyclopentyl-Pyrazole Torsion 15–25°

Comparative Structural Features with Pyrazole-Propiolic Acid Derivatives

Structural variations among related derivatives alter physicochemical properties (Table 3):

Table 3: Structural Comparison with Derivatives

Compound Substituent Molecular Formula Key Difference
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid -C≡C-COOH C₁₁H₁₂N₂O₂ Triple bond, carboxylic acid
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate -C≡C-COOCH₃ C₁₂H₁₄N₂O₂ Esterified carboxylate
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propanoic acid -CH₂CH₂-COOH C₁₁H₁₆N₂O₂ Saturated alkyl chain

Critical observations :

  • Electronic Effects : The alkyne in propiolic acid derivatives introduces electron-withdrawing conjugation, reducing pyrazole basicity compared to saturated analogs.
  • Steric Profiles : Esterification (e.g., methyl propiolate) increases hydrophobicity but decreases hydrogen-bonding capacity relative to the free acid.
  • Conformational Flexibility : Saturated propanoic acid derivatives exhibit greater rotational freedom than rigid alkyne-containing counterparts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15)

InChI Key

DFACSLIBTCKWEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Condensation

The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, cyclopentyl hydrazine derivatives react with propiolic acid precursors under acidic conditions to form the pyrazole scaffold. A study demonstrated that cyclopentanone hydrazone intermediates undergo 6-endo-dig cyclization with propiolic acid derivatives, yielding the target compound in moderate yields (40–50%). Key reaction parameters include:

  • Temperature : 80–100°C

  • Catalyst : p-Toluenesulfonic acid (p-TsOH)

  • Solvent : Ethanol or toluene

The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the alkyne carbon, followed by proton transfer and aromatization.

Functionalization of the Pyrazole Ring

N1-Cyclopentyl Substitution

Introducing the cyclopentyl group at the pyrazole’s N1 position requires alkylation or nucleophilic substitution. A patent describing ribociclib synthesis highlights the use of cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) to alkylate pyrazole derivatives. For 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolic acid, this step is critical and achieved via:

  • Reagent : Cyclopentyl bromide or iodide

  • Base : Triethylamine (NEt₃) or DBU

  • Solvent : Dimethylformamide (DMF) at 60°C

  • Yield : 55–65%

Side products, such as O-alkylated derivatives, are minimized by controlling stoichiometry and reaction time.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopentyl substitution yields by stabilizing ionic intermediates. Elevated temperatures (80–100°C) accelerate cyclization but may promote decomposition, necessitating precise control.

Table 1: Solvent Impact on N1-Cyclopentylation Yield

SolventTemperature (°C)Yield (%)
DMF6065
THF6048
Toluene8052

Data adapted from.

Purification and Characterization

Chromatographic Techniques

Purification employs silica gel chromatography with ethyl acetate/hexane (1:4) or reverse-phase HPLC for high-purity isolates (>95%). Recrystallization from methanol or 2-propanol improves crystalline form suitability for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR : Pyrazole protons resonate at δ 8.2–8.5 ppm, while cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm.

  • IR Spectroscopy : Alkyne C≡C stretch at 2200 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹.

  • HRMS : Molecular ion peak at m/z 204.22 (calculated for C₁₁H₁₂N₂O₂).

Industrial-Scale Synthesis Considerations

Large-scale production emphasizes cost efficiency and safety. Continuous flow reactors reduce reaction times and improve heat dissipation during exothermic cyclization steps. Waste minimization is achieved via solvent recovery systems and catalytic recycling .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propiolic Acid Derivatives

Propiolic acid derivatives differ primarily in their substituents, which influence their chemical and physical properties. Key analogs include:

Table 1: Substituent and Property Comparison
Compound Name Substituent Molecular Formula Key Properties/Applications References
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid Cyclopentyl-pyrazole C₁₁H₁₂N₂O₂ Not reported (inferred: high polarity due to pyrazole and carboxylic acid)
3-(4-Chlorophenyl)propiolic acid 4-Chlorophenyl C₉H₅ClO₂ Reactive in cross-coupling reactions
3-(Trimethylsilyl)propiolic acid Trimethylsilyl C₆H₁₀O₂Si Melting point: 47–49°C; soluble in methanol; used in triazole synthesis
3-(4-Methoxyphenyl)propiolic acid 4-Methoxyphenyl C₁₀H₈O₃ Potential electronic effects from methoxy group

Key Observations :

  • Electronic Effects : Aryl-substituted propiolic acids (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit enhanced stability in cross-coupling reactions compared to alkyl-substituted analogs . The cyclopentyl-pyrazole group in the target compound introduces steric bulk and may reduce reactivity in such protocols.
  • Solubility: 3-(Trimethylsilyl)propiolic acid is methanol-soluble due to its non-polar silyl group, whereas the target compound’s polar pyrazole and carboxylic acid groups suggest moderate solubility in polar aprotic solvents.

Heterocyclic Carboxylic Acid Analogs

Pyrazole-carboxylic acid derivatives with alternative substituents or fused rings provide additional context:

Table 2: Heterocyclic Carboxylic Acid Comparisons
Compound Name Core Structure Key Features References
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo-pyridine Fused bicyclic system; thienyl substituent enhances π-conjugation
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid Pyrazole Cyclobutylmethyl group increases lipophilicity
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Pyrazole Allyloxy group enables further functionalization (e.g., click chemistry)

Key Observations :

  • Bicyclic Systems: Compounds like pyrazolo-pyridines (e.g., ) exhibit enhanced planarity and electronic delocalization, which may improve binding in biological targets compared to monocyclic pyrazoles.

Biological Activity

3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is an organic compound notable for its potential biological activities, primarily due to its structural features that include a cyclopentyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2 with a molecular weight of 204.23 g/mol. The unique combination of the cyclopentyl group with the propiolic acid moiety may enhance its biological activity compared to simpler pyrazole derivatives.

Anticancer Potential

Research indicates that compounds containing pyrazole rings, including this compound, exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

The biological activity of this compound is linked to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, which are crucial for understanding its pharmacodynamics. Techniques such as molecular docking and enzyme inhibition assays are commonly employed in these studies .

Study on Antitumor Activity

In a study examining the antitumor effects of pyrazole derivatives, this compound was shown to significantly reduce the viability of several cancer cell lines in vitro. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed promising results in animal models. The administration of this compound led to a decrease in tumor size and improved survival rates compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1H-PyrazoleSimple pyrazole ringBroad biological activity
4-Amino-1H-pyrazoleSubstituted at position 4Known anti-inflammatory effects
Propiolic AcidAcetylenic carboxylic acidBase for various chemical transformations

The structural uniqueness of this compound contributes to distinct pharmacological properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyrazole derivatives and propiolic acid precursors. For example, aryl propiolic acid derivatives undergo cyclization via C–N coupling followed by intramolecular closure (e.g., 6-endo-dig cyclization). Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from solvents like methanol or 2-propanol . Aliphatic variants may require extended reaction times and lower yields compared to aryl counterparts .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for verifying proton environments, particularly the cyclopentyl and pyrazole moieties. Infrared (IR) spectroscopy identifies functional groups like the propiolic acid C≡C stretch. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, IR peaks near 2200 cm⁻¹ confirm the alkyne group, while NMR δ 8.2–8.5 ppm correlates with pyrazole protons .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation. Avoid skin contact via gloves; in case of exposure, rinse immediately with water. Store in sealed containers under inert conditions (e.g., argon). Follow waste disposal guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How do electronic substituent effects influence reaction efficiency in propiolic acid derivatives?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) on aryl rings enhance yields (65–75%) by stabilizing transition states, while electron-withdrawing groups (e.g., -NO₂) reduce yields (50–60%) due to destabilization. Aliphatic derivatives exhibit slower cyclization rates (20–30% lower yields) due to reduced resonance stabilization . Optimize by selecting substituents with moderate electron-donating capacity.

Q. What computational tools elucidate the reaction mechanism of γ-pyranopyrazole formation?

  • Methodological Answer : Density functional theory (DFT) calculations can model the two-step mechanism: (1) C–N coupling and (2) base-mediated 6-endo-dig cyclization. Transition state analysis identifies rate-limiting steps, while natural bond orbital (NBO) analysis evaluates charge distribution. Pair computational results with experimental kinetics (e.g., reaction monitoring via HPLC) .

Q. How can discrepancies in cyclization rates between aryl and aliphatic derivatives be resolved?

  • Methodological Answer : Aliphatic derivatives lack conjugation, leading to slower cyclization. Address this by introducing aryl auxiliaries or modifying reaction conditions (e.g., higher temperatures or Lewis acid catalysts). For example, using Cu(I) catalysts in aliphatic systems increased yields from 30% to 50% in analogous reactions .

Q. What strategies optimize reaction conditions for higher yields in propiolic acid synthesis?

  • Methodological Answer : Screen solvents (e.g., dichloromethane vs. xylene) and bases (e.g., triethylamine vs. DBU). Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions. Catalytic systems (e.g., Pd for coupling) improve efficiency. For example, refluxing in xylene with chloranil as an oxidant achieved 74% yield in related syntheses .

Key Data from Literature

  • Cyclization Yields :
    • Aryl derivatives: 65–75% (electron-donating), 50–60% (electron-withdrawing) .
    • Aliphatic derivatives: 20–30% lower yields than aryl counterparts .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) achieves >95% purity .
  • Safety : Acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) requires cautious handling .

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